molecular formula C7H18SSi B14161357 Silane, (butylthio)trimethyl- CAS No. 3553-78-4

Silane, (butylthio)trimethyl-

Cat. No.: B14161357
CAS No.: 3553-78-4
M. Wt: 162.37 g/mol
InChI Key: GTZSIXUFBXARQI-UHFFFAOYSA-N
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Description

Silane, (butylthio)trimethyl-, also known as (butylthio)trimethylsilane, is an organosilicon compound with the molecular formula C7H18SSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and one butylthio group. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (butylthio)trimethyl- typically involves the reaction of trimethylchlorosilane with butanethiol in the presence of a base such as triethylamine. The reaction proceeds as follows:

(CH3)3SiCl+C4H9SH(CH3)3SiSC4H9+HCl(CH_3)_3SiCl + C_4H_9SH \rightarrow (CH_3)_3SiSC_4H_9 + HCl (CH3​)3​SiCl+C4​H9​SH→(CH3​)3​SiSC4​H9​+HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane.

Industrial Production Methods

In industrial settings, the production of Silane, (butylthio)trimethyl- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (butylthio)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, (butylthio)trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism by which Silane, (butylthio)trimethyl- exerts its effects is primarily through the formation of strong silicon-carbon bonds. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in various chemical transformations. The butylthio group can participate in nucleophilic substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the butylthio group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups.

Uniqueness

Silane, (butylthio)trimethyl- is unique due to the presence of the butylthio group, which imparts different reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where the butylthio group can act as a leaving group or participate in further chemical transformations.

Properties

CAS No.

3553-78-4

Molecular Formula

C7H18SSi

Molecular Weight

162.37 g/mol

IUPAC Name

butylsulfanyl(trimethyl)silane

InChI

InChI=1S/C7H18SSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3

InChI Key

GTZSIXUFBXARQI-UHFFFAOYSA-N

Canonical SMILES

CCCCS[Si](C)(C)C

Origin of Product

United States

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